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Compound of Interest

Compound Name: PV-1019

Cat. No.: B12389911 Get Quote

Introduction

PV-1019 is a potent and selective small molecule inhibitor of Checkpoint Kinase 2 (Chk2), a

critical enzyme in the DNA damage response pathway.[1][2] As a competitive inhibitor with

respect to ATP, PV-1019 effectively blocks Chk2's kinase activity, making it a valuable tool for

cancer research.[1][3] Chk2 is activated by genomic instability and DNA damage, leading to

either cell cycle arrest or apoptosis.[1] These application notes provide detailed protocols for

utilizing PV-1019 in cell culture to study its effects on cancer cell lines, including methodologies

for assessing cell viability, protein expression, and cell cycle progression. The antiproliferative

effects of PV-1019 are often correlated with the expression levels of Chk2 in cancer cells.[4]

Mechanism of Action: Chk2 Inhibition
Upon DNA damage, the ATM (ataxia telangiectasia mutated) kinase is activated, which in turn

phosphorylates and activates Chk2.[1][3] Activated Chk2 phosphorylates downstream

substrates, such as the phosphatase Cdc25C and the p53 regulator HDMX, to induce cell cycle

arrest or apoptosis.[1][5] PV-1019 exerts its effect by binding to the ATP-binding pocket of

Chk2, preventing the phosphorylation of these downstream targets and thereby abrogating the

DNA damage response.[1][2]
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Caption: PV-1019 inhibits the ATM/Chk2 DNA damage signaling pathway.

Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of PV-1019
This table summarizes the half-maximal inhibitory concentration (IC50) values of PV-1019
against Chk2 and Chk1, demonstrating its selectivity.

Kinase Substrate IC50 Value
Selectivity
(Chk1/Chk2)

Chk2 Cdc25C 260 nM[1][6] ~211-fold

Chk1 Histone H1 55 µM[1][6]

Table 2: Cellular Sensitivity to PV-1019
The growth inhibitory effects of PV-1019 have been evaluated across various human cancer

cell lines. Sensitivity is strongly correlated with Chk2 protein expression levels.[4]
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Cell Line Cancer Type Chk2 Expression
Sensitivity to PV-
1019

KM12 Colon Carcinoma High[4] Sensitive[4]

HCT15 Colon Carcinoma Deficient[4] Resistant[4]

OVCAR-3 Ovarian Cancer High[4] Sensitive[4]

OVCAR-4 Ovarian Cancer High[4] Sensitive[4]

OVCAR-8 Ovarian Cancer High[4] Sensitive[4]

SK-OV3 Ovarian Cancer
Almost

Undetectable[4]
Resistant[4]

Experimental Protocols
Protocol 1: Growth Inhibition Assessment using
Sulforhodamine B (SRB) Assay
This protocol details the measurement of cell proliferation and growth inhibition after treatment

with PV-1019.

Methodology

Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 2,000-5,000

cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

PV-1019 Treatment: Prepare serial dilutions of PV-1019 in complete culture medium.

Replace the existing medium with medium containing varying concentrations of PV-1019.

Include a vehicle control (e.g., DMSO).

Incubation: Incubate the plates for 48 hours.[1][4]

Cell Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v)

Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.

Washing: Wash the plates five times with slow-running tap water and allow them to air dry

completely.
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Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate

at room temperature for 10-30 minutes.

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound

dye. Allow the plates to air dry.

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize

the protein-bound dye.

Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate

reader.

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control

and determine the GI50 (concentration causing 50% growth inhibition) value.
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Caption: Workflow for the Sulforhodamine B (SRB) growth inhibition assay.
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Protocol 2: Analysis of Chk2 Protein Expression by
Western Blot
This protocol is used to determine the endogenous levels of Chk2 protein in different cell lines

to correlate with PV-1019 sensitivity.[4]

Methodology

Cell Lysis: Culture cells to 70-80% confluency. Wash cells with ice-cold PBS and lyse them

using RIPA buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford protein assay.

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer

and heat at 95-100°C for 5-10 minutes.

SDS-PAGE: Load the samples onto a 4-12% SDS-polyacrylamide gel and run until adequate

separation is achieved.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with

0.1% Tween-20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for

Chk2 (and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.

Washing: Wash the membrane three times with TBST for 10 minutes each.

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-

conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane again as in step 8. Add an enhanced chemiluminescence

(ECL) substrate and visualize the protein bands using a chemiluminescence imaging

system.
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Caption: General workflow for Western Blot analysis of Chk2 protein levels.
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Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI)
Staining
This protocol allows for the investigation of PV-1019's effects on cell cycle distribution via flow

cytometry.

Methodology

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of PV-
1019 (and/or a DNA damaging agent) for 24-48 hours.

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and

neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.

Washing: Wash the cell pellet once with ice-cold PBS.

Fixation: Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise

while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

Rehydration & Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 40 µg/mL)

and RNase A (e.g., 100 µg/mL) in PBS.[7]

Incubation: Incubate the cells in the staining solution for 30 minutes at 37°C in the dark.[7]

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. Excite PI with

a 488 nm laser and measure fluorescence emission at ~617 nm.

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram

and determine the percentage of cells in the G1, S, and G2/M phases, as well as the sub-G1

population (indicative of apoptosis).
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Caption: Workflow for cell cycle analysis using Propidium Iodide staining.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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